molecular formula C12H17ClFNO B1395519 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride CAS No. 1219980-98-9

3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride

Número de catálogo: B1395519
Número CAS: 1219980-98-9
Peso molecular: 245.72 g/mol
Clave InChI: SYUAJBBFHSPWHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 2H, aromatic H), 6.95–6.85 (m, 2H, aromatic H), 4.45 (s, 2H, OCH₂C₆H₄F), 3.75–3.55 (m, 2H, NCH₂), 3.10–2.90 (m, 1H, OCH₂-connected CH), 2.80–2.60 (m, 2H, piperidine H), 1.95–1.70 (m, 4H, piperidine H).
  • ¹³C NMR (100 MHz, D₂O): δ 162.3 (d, J=245 Hz, C-F), 130.5 (aromatic C), 115.8 (d, J=21 Hz, aromatic CH), 72.4 (OCH₂), 54.1 (NCH₂), 45.3 (piperidine C), 28.7 (piperidine CH₂).

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands:

  • 3200–2800 cm⁻¹ (N⁺-H stretching)
  • 1245 cm⁻¹ (C-O-C asymmetric stretch)
  • 1108 cm⁻¹ (C-F vibration)
  • 1580 cm⁻¹ (aromatic C=C).

Mass Spectrometry

  • ESI-MS : m/z 209.26 [M-Cl]⁺ (calculated for C₁₂H₁₆FNO⁺)
  • Characteristic fragments: m/z 109 (C₆H₅F⁺), 100 (C₅H₁₀NO⁺).

Conformational Dynamics in Solution Phase

Variable-temperature ¹H NMR studies (298–343 K) in DMSO-d₆ reveal restricted piperidine ring inversion due to steric bulk of the benzyloxy group. The energy barrier (ΔG‡) for chair interconversion is estimated at 45–50 kJ/mol, compared to 25 kJ/mol for unsubstituted piperidine. Nuclear Overhauser Effect (NOE) correlations between the benzyloxy methylene protons (δ 4.45) and axial piperidine protons (δ 2.80) confirm a predominant chair conformation with equatorial substituent orientation.

Solvent polarity significantly impacts ionization state:

  • Polar solvents (water, DMSO): Full dissociation into [C₁₂H₁₇FNO]⁺ and Cl⁻
  • Nonpolar solvents (chloroform): Ion pairing persists, reducing molecular mobility.

Comparative Structural Analysis with Piperidine Derivatives

Table 2: Structural comparison with related compounds

Compound Substituent Position Key Structural Feature
3-(4-Fluorophenyl)piperidine HCl C3-phenyl Lacks ether oxygen, reduced polarity
4-[(3-Fluorobenzyl)oxy]piperidine HCl C4-benzyloxy Altered steric environment
3-(4-Fluorophenoxy)piperidine C3-phenoxy Direct O-linkage, planar conformation

The ether linkage in this compound introduces:

  • Enhanced hydrogen-bonding capacity vs. alkyl-substituted analogs
  • Reduced basicity (pKa ~7.1) compared to 3-(4-fluorophenyl)piperidine HCl (pKa ~9.4)
  • Increased solubility in polar aprotic solvents (DMSO: >50 mg/mL vs. <10 mg/mL for non-ether derivatives).

X-ray powder diffraction patterns distinguish it from positional isomers through unique reflections at 2θ=12.8°, 17.2°, and 24.5°. The fluorobenzyl group induces a 15° torsional angle between the aromatic ring and piperidine plane, optimizing π-π stacking interactions in crystalline phases.

Propiedades

IUPAC Name

3-[(4-fluorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUAJBBFHSPWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-98-9
Record name Piperidine, 3-[(4-fluorophenyl)methoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Métodos De Preparación

Starting Materials

Synthetic Route

Step Description Reagents and Conditions Outcome
1 Nucleophilic substitution to form ether React piperidine with 4-fluorobenzyl chloride or 4-fluorobenzyl alcohol in the presence of a base (e.g., K2CO3) in an aprotic solvent (e.g., dichloromethane) at room temperature or mild heating (50–80°C). Formation of 3-[(4-fluorobenzyl)oxy]piperidine free base via nucleophilic attack on benzyl halide or activation of benzyl alcohol.
2 Purification Work-up by aqueous washes, extraction, and purification by crystallization or column chromatography to achieve high purity (>95%). Isolated pure free base compound.
3 Conversion to hydrochloride salt Treatment of the free base with hydrochloric acid (HCl) in an organic solvent or aqueous medium to form the hydrochloride salt. 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride as a stable crystalline solid.

Reaction Mechanism Insights

  • The nucleophilic substitution involves the lone pair on the piperidine nitrogen attacking the electrophilic carbon of the benzyl chloride or activated benzyl alcohol derivative.
  • The base neutralizes the generated hydrochloric acid or facilitates the formation of the alkoxide intermediate when benzyl alcohol is used.
  • Salt formation with HCl improves compound stability, solubility, and ease of handling.

Research Findings and Process Optimization

Reaction Conditions and Yields

  • Reactions performed in polar aprotic solvents such as dichloromethane or toluene provide better nucleophilic substitution rates.
  • Use of bases like triethylamine or potassium carbonate enhances reaction efficiency by scavenging acid byproducts.
  • Temperature control is critical; moderate heating (50–80°C) accelerates the reaction but excessive heat may lead to side products.
  • Typical isolated yields range from 60% to 85%, depending on purification methods and scale.

Industrial Considerations

  • Continuous flow reactors can be employed for scale-up to improve reaction control and reproducibility.
  • Automated synthesis and in-line purification techniques (e.g., flash chromatography) are used to maintain high purity.
  • Quality control by NMR, HPLC, and mass spectrometry ensures batch-to-batch consistency.

Analytical Characterization

Technique Purpose Typical Findings for this compound
NMR Spectroscopy (1H, 13C) Structural confirmation Signals corresponding to piperidine ring protons (δ 2.5–3.5 ppm), aromatic protons of 4-fluorobenzyl group (δ 6.8–7.3 ppm), and ether linkage.
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity ≥95%, retention time consistent with reference standards under reverse-phase conditions.
Mass Spectrometry (ESI-MS) Molecular weight confirmation Molecular ion peak consistent with C12H16FNO·HCl (M+H)+.
Infrared Spectroscopy (IR) Functional group verification Characteristic ether C–O stretching (~1100 cm^-1), aromatic C–H, and amine salt bands.

Summary Table of Preparation Methods

Aspect Details
Starting Materials Piperidine, 4-fluorobenzyl chloride or 4-fluorobenzyl alcohol
Base Potassium carbonate, triethylamine, or sodium hydroxide
Solvent Dichloromethane, toluene, ethanol
Reaction Type Nucleophilic substitution (SN2)
Temperature Room temperature to 80°C
Purification Crystallization, column chromatography
Final Step Conversion to hydrochloride salt with HCl
Yield Range 60–85%
Characterization NMR, HPLC, MS, IR

Análisis De Reacciones Químicas

3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo a variety of reactions makes it valuable for creating more complex molecules. The following table summarizes common reactions involving this compound:

Reaction Type Common Reagents Major Products Formed
OxidationKMnO4, CrO3Ketones, Aldehydes
ReductionLiAlH4, NaBH4Alcohols, Amines
SubstitutionAlkyl halidesVarious substituted derivatives

These reactions highlight the compound's versatility in synthetic pathways, allowing chemists to explore a wide range of derivatives that can be further utilized in various applications.

Potential Interactions with Biological Targets

Research indicates that 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride may interact with several biological targets, including enzymes and receptors. Its potential as an inhibitor or activator could lead to significant biological effects.

Case Study Example

In a study examining piperidine derivatives, this compound demonstrated promising interactions with neurotransmitter receptors. The findings suggested potential applications in neuropharmacology, particularly in modulating neurotransmitter systems involved in mood regulation and cognitive function.

Therapeutic Potential

The structural similarity of this compound to known pharmacological agents implies potential uses in drug development. Its applications are particularly relevant for conditions involving neurotransmitter dysregulation.

Preclinical Studies

Initial preclinical studies have shown that derivatives of this compound can effectively modulate receptor activity. This indicates its potential as a lead compound in developing new medications targeting neurological disorders such as anxiety and depression.

Mecanismo De Acción

The mechanism of action of 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways . The exact pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Substituent Positional Isomers

  • 4-[(3-Fluorobenzyl)oxy]piperidine hydrochloride Structure: Fluorine at the meta position of the benzyl group. Molecular Formula: C₁₂H₁₇ClFNO Molecular Weight: 245.72 g/mol Key Differences: Meta-fluorine substitution reduces steric hindrance compared to the para isomer but alters electronic interactions with target receptors. This positional change may affect binding affinity in CNS targets .
  • 3-[(2-Fluorobenzyl)oxy]piperidine hydrochloride Structure: Fluorine at the ortho position of the benzyl group. Limited solubility data are available, but ortho-substituted analogs are generally less explored due to synthetic challenges .

Halogen-Substituted Analogs

  • 3-[(4-Chlorobenzyl)oxy]piperidine hydrochloride Structure: Chlorine replaces fluorine at the para position. Molecular Formula: C₁₂H₁₅Cl₂NO Molecular Weight: 260.16 g/mol Key Differences: Chlorine’s higher lipophilicity (compared to fluorine) may enhance membrane permeability but could increase off-target interactions. Chlorinated analogs often exhibit prolonged half-lives in vivo .
  • 3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride Structure: Bromine replaces fluorine; additional methylene spacer. Molecular Formula: C₁₃H₁₉BrClNO Molecular Weight: 320.65 g/mol Key Differences: Bromine’s larger atomic radius and polarizability may improve receptor binding in hydrophobic pockets. However, increased molecular weight could reduce bioavailability .

Multi-Substituted and Functionalized Analogs

  • 3-(2-Chloro-6-fluoro-benzyloxymethyl)piperidine hydrochloride Structure: Dichloro-fluoro substitution on the benzyl group. Such compounds are often explored in antipsychotic drug development .
  • 3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride Structure: Chlorine and isopropyl groups on the phenoxy ring. Molecular Formula: C₁₄H₂₁Cl₂NO Molecular Weight: 290.23 g/mol Key Differences: Bulky isopropyl groups introduce significant steric hindrance, which may limit conformational flexibility but improve metabolic stability .

Pharmacologically Relevant Analogs

  • Paroxetine-related compounds (e.g., paroxetine impurity A) Structure: Incorporates a benzodioxol group instead of fluorobenzyl. Molecular Formula: C₁₉H₂₁NO₃·HCl Molecular Weight: 347.85 g/mol Key Differences: The benzodioxol moiety enhances serotonin reuptake inhibition, a hallmark of SSRIs like paroxetine. This highlights how ether-linked aromatic groups critically influence pharmacological activity .
  • 4-(3,4-Dichlorobenzyl)piperidine hydrochloride Structure: Dichloro substitution on the benzyl group. Molecular Formula: C₁₂H₁₆Cl₃N Molecular Weight: 272.62 g/mol Key Differences: Increased halogenation boosts potency but raises toxicity concerns. Such analogs are typically reserved for non-systemic applications .

Actividad Biológica

3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a 4-fluorobenzyl ether group. This unique structure contributes to its affinity for various biological targets, particularly in the central nervous system (CNS).

The compound exhibits its biological activity primarily through interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. It has been identified as a high-affinity ligand for the serotonin transporter (SERT), indicating its potential role in modulating serotonin levels in the brain . Additionally, it may influence dopaminergic pathways, which are crucial in managing mood and behavior.

Pharmacological Effects

Research indicates that this compound possesses various pharmacological effects, including:

  • Antidepressant Activity : The compound's action on the serotonin system suggests potential antidepressant properties.
  • Anxiolytic Effects : Its modulation of neurotransmitter levels may help alleviate anxiety symptoms.
  • Neuroleptic Properties : Similar to other piperidine derivatives, it may exhibit neuroleptic effects, making it a candidate for treating psychotic disorders .

Study 1: Serotonin Transporter Binding Affinity

A study investigated the structural requirements for high-affinity binding at SERT among various piperidine derivatives. It was found that modifications to the piperidine ring significantly affected binding affinity, with this compound displaying notable efficacy .

Study 2: CNS Activity Assessment

In an experimental setup involving animal models, compounds similar to this compound were tested for their CNS depressant and neuroleptic activities. Results indicated significant reductions in exploratory behavior and aggression in treated subjects, suggesting potential therapeutic applications in managing behavioral disorders .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Serotonin TransporterHigh-affinity ligand for SERT
AntidepressantPotential modulation of serotonin levels
AnxiolyticPossible reduction in anxiety-like behaviors
NeurolepticExhibits effects similar to known neuroleptics

Q & A

Q. What are the key considerations for synthesizing 3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride with high purity?

Synthesis optimization requires attention to:

  • Reagent selection : Use anhydrous conditions and high-purity starting materials (e.g., 4-fluorobenzyl chloride and piperidine derivatives) to minimize side reactions .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and confirm completion of the coupling reaction between the benzyloxy group and piperidine .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel can isolate the hydrochloride salt while removing unreacted precursors .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hygroscopic degradation and oxidation .
  • Handling : Use gloves, goggles, and fume hoods to avoid inhalation or skin contact, as piperidine derivatives may exhibit uncharacterized toxicity .

Q. What analytical methods are recommended for confirming structural integrity?

  • NMR spectroscopy : Compare 1^1H and 13^13C spectra to reference data for the benzyloxy group (δ ~4.5 ppm for –OCH2_2–) and piperidine ring protons (δ ~2.5–3.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 254.1 for the free base) and fragmentation patterns .
  • Elemental analysis : Verify chloride content (~14.5% for the hydrochloride salt) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Methodological replication : Compare dissolution profiles in DMSO, water, and ethanol under controlled pH and temperature .
  • Stress testing : Expose the compound to heat (40–60°C), light, and humidity for 1–4 weeks, then analyze degradation products via LC-MS to identify instability mechanisms .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., serotonin receptors)?

  • Computational docking : Use software like AutoDock Vina to model binding affinities with receptor subtypes (e.g., 5-HT1A_{1A}) based on structural analogs like paroxetine derivatives .
  • In vitro assays : Perform competitive binding studies with radiolabeled ligands (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}) in transfected HEK293 cells .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding using ultracentrifugation .

Q. How can researchers address discrepancies in pharmacological activity between in vitro and in vivo models?

  • Dose-response calibration : Adjust dosing regimens to account for bioavailability differences (e.g., blood-brain barrier penetration) observed in rodent models .
  • Metabolite identification : Use tandem mass spectrometry to detect active metabolites that may contribute to in vivo efficacy .

Q. What experimental designs are optimal for evaluating the compound’s selectivity across related enzymes or receptors?

  • Panel screening : Test against off-target receptors (e.g., dopamine D2_2, adrenergic α1_1) at 10 μM concentrations to identify cross-reactivity .
  • Kinetic assays : Measure IC50_{50} values using fluorescence-based enzymatic assays (e.g., MAO-A inhibition) and compare to reference inhibitors .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting cytotoxicity data in cell-based studies?

  • Control standardization : Include positive controls (e.g., cisplatin for apoptosis) and normalize cell viability assays (MTT, ATP-lite) to account for batch-to-batch variability .
  • Dose-range validation : Test concentrations from 1 nM to 100 μM to distinguish specific toxicity from nonspecific effects .

Q. What statistical approaches are recommended for small-sample-size studies involving this compound?

  • Nonparametric tests : Use Mann-Whitney U tests for non-normal distributions in pilot studies (n = 3–5) .
  • Bootstrapping : Generate 95% confidence intervals for IC50_{50} values to improve reliability in limited datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluorobenzyl)oxy]piperidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.